molecular formula C12H21NO3 B2775588 N-Boc-(+/-)-3-aminohept-6-enal CAS No. 1455442-29-1

N-Boc-(+/-)-3-aminohept-6-enal

Cat. No. B2775588
CAS RN: 1455442-29-1
M. Wt: 227.304
InChI Key: UQSVBNCEZCRCFO-UHFFFAOYSA-N
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Description

“N-Boc-(+/-)-3-aminohept-6-enal” is a compound that involves the use of a Boc (tert-butyloxycarbonyl) group. The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of multifunctional targets and structurally complicated natural products . The Boc group plays a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A library of bis-chalcones that are similar in structure to EF-24, a bis-chalcone molecule known to have anti-cancer properties, has been synthesized .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .

Scientific Research Applications

Safety And Hazards

The safety data sheet for a similar compound, N-BOC-AMINOEHTOXY-ETHOXY-ETHOXY-ETHANOL, suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

tert-butyl N-(1-oxohept-6-en-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSVBNCEZCRCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC=C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-(+/-)-3-aminohept-6-enal

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